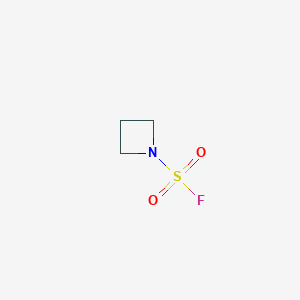

Azetidine-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidine-1-sulfonyl fluoride is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azetidine-1-sulfonyl fluoride can be synthesized through various methods. One notable approach involves the radical strain-release photocatalysis of azabicyclo[1.1.0]butanes. This method utilizes an organic photosensitizer to control the energy-transfer process with sulfonyl imines, leading to the formation of difunctionalized azetidines in a single step . Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally focus on scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Azetidine-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The reactivity of this compound is driven by the considerable ring strain of the four-membered ring, which makes it more reactive than related compounds such as aziridines .

Common Reagents and Conditions: Common reagents used in reactions with this compound include sulfonyl imines, terminal alkynes, and carbodiimides. Reaction conditions often involve the use of photocatalysts or copper catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from reactions involving this compound include difunctionalized azetidines and other nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Applications De Recherche Scientifique

Azetidine-1-sulfonyl fluoride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules, including polyamines and other nitrogen-containing polymers . In biology and medicine, this compound derivatives have shown potential as antibacterial and antimicrobial agents . Additionally, this compound is used in materials science for the development of coatings and templates for various applications .

Mécanisme D'action

The mechanism of action of azetidine-1-sulfonyl fluoride involves its reactivity due to the ring strain of the four-membered ring. This strain facilitates nucleophilic substitution and other reactions, allowing the compound to interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in polymerization or as a pharmaceutical intermediate .

Comparaison Avec Des Composés Similaires

Azetidine-1-sulfonyl fluoride is similar to other nitrogen-containing heterocycles such as aziridines and oxetanes. it is unique due to its four-membered ring structure, which imparts greater ring strain and reactivity compared to aziridines . This increased reactivity makes this compound a valuable compound for various synthetic applications.

List of Similar Compounds:- Aziridine

- Oxetane

- Piperidine

- Pyrrolidine

This compound stands out among these compounds due to its unique combination of reactivity and stability, making it a versatile tool in organic synthesis and other scientific fields .

Activité Biologique

Azetidine-1-sulfonyl fluoride (ASF) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into the biological activity of ASF, highlighting its synthesis, reactivity, and implications in drug discovery.

Chemical Structure and Synthesis

This compound is characterized by a four-membered azetidine ring with a sulfonyl fluoride group. The synthesis of ASF typically involves a multi-step process that includes thiol alkylation, oxidation, and fluorination. Recent advancements have improved the scalability of these reactions, allowing for the efficient production of various ASF derivatives .

Biological Activity

Reactivity as Electrophiles

Azetidine sulfonyl fluorides (ASFs) act as electrophiles in biological systems, making them valuable for covalent modification of nucleophilic amino acid residues in proteins. This property enables ASFs to serve as potential inhibitors for various enzymes, particularly serine hydrolases, which are critical in many biological pathways .

Inhibition Studies

Research has demonstrated that ASF derivatives can inhibit specific enzymes with high potency. For instance, studies involving carbonic anhydrase II (CAII) have shown that ASF can modify the enzyme covalently, leading to significant changes in its activity . The binding affinity of ASF compounds was evaluated using mass spectrometry and other biochemical assays, revealing their potential as covalent inhibitors.

Case Studies

-

Inhibition of Trypanosoma brucei

A recent study explored the use of ASF compounds in targeting Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated that ASF derivatives could effectively inhibit the growth of this pathogen by covalently modifying serine hydrolases essential for its survival . The study employed a proteomics approach to identify target proteins and assess the inhibitory effects quantitatively. -

Designing Beyond-Cysteine Inhibitors

Another investigation focused on leveraging ASFs to develop "beyond-cysteine" covalent inhibitors. The unique reactivity of ASFs allows for selective targeting of non-canonical nucleophiles in proteins, expanding the scope of covalent drug design . This strategy opens new avenues for therapeutic development against various diseases where traditional cysteine-targeting inhibitors may not be effective.

Reactivity Profiles

The reactivity of this compound has been characterized under different conditions. Notably, its reaction kinetics were studied at varying temperatures, demonstrating a higher rate of reaction at elevated temperatures compared to traditional sulfonyl fluorides . This behavior is crucial for optimizing reaction conditions during drug development.

Table 1: Summary of Biological Activity and Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Carbonic Anhydrase II | 0.008 | Covalent modification |

| ASF Derivative A | Serine Hydrolase | 0.5 | Irreversible inhibition |

| ASF Derivative B | Trypanosoma brucei Proteins | 0.2 | Covalent modification |

Propriétés

Formule moléculaire |

C3H6FNO2S |

|---|---|

Poids moléculaire |

139.15 g/mol |

Nom IUPAC |

azetidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H6FNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2 |

Clé InChI |

KGAAASKQMYYULZ-UHFFFAOYSA-N |

SMILES canonique |

C1CN(C1)S(=O)(=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.